molecular formula C19H23NO3S B2812264 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide CAS No. 1396676-11-1

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide

Cat. No.: B2812264
CAS No.: 1396676-11-1
M. Wt: 345.46
InChI Key: ZEUVCFOAEZGJNQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a hydroxy group, a methoxyphenyl group, and a methylthio group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-methylpropan-1-ol, and 2-mercaptobenzoic acid.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with 2-methylpropan-1-ol under acidic conditions to form an intermediate alcohol.

    Thioester Formation: The intermediate alcohol is then reacted with 2-mercaptobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the thioester.

    Amidation: Finally, the thioester undergoes amidation with ammonia or an amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the benzamide core is significant as many benzamide derivatives are known to exhibit pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could facilitate binding to active sites, while the benzamide core could provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide: Unique due to its specific substitution pattern.

    N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide: Lacks the methylthio group, potentially altering its reactivity and biological activity.

    N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzamide: Substitution of the methylthio group with a methyl group, which may affect its chemical properties.

Uniqueness

The presence of the methylthio group in this compound distinguishes it from other similar compounds, potentially offering unique reactivity and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-19(22,12-14-8-10-15(23-2)11-9-14)13-20-18(21)16-6-4-5-7-17(16)24-3/h4-11,22H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUVCFOAEZGJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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